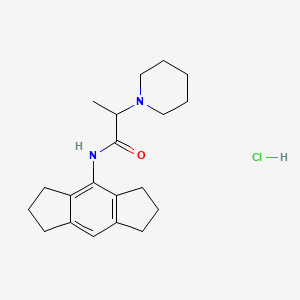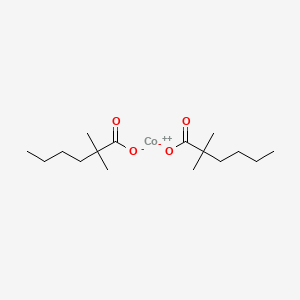
Cobalt bis(dimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt bis(dimethylhexanoate) is a coordination compound with the molecular formula C₁₆H₃₀CoO₄. It is a cobalt complex where cobalt is coordinated with two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt bis(dimethylhexanoate) can be synthesized through the reaction of cobalt salts with dimethylhexanoic acid under controlled conditions. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the cobalt complex.
Industrial Production Methods
In industrial settings, the production of cobalt bis(dimethylhexanoate) follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt bis(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt bis(dimethylhexanoate) can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) complexes.
Aplicaciones Científicas De Investigación
Cobalt bis(dimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cobalt bis(dimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox reactions, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the interaction with biological molecules in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt bis(dicarbollide): Another cobalt complex with similar coordination properties.
Cobalt(II) acetate: A simpler cobalt complex used in similar applications.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands but similar redox properties.
Uniqueness
Cobalt bis(dimethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
94086-50-7 |
|---|---|
Fórmula molecular |
C16H30CoO4 |
Peso molecular |
345.34 g/mol |
Nombre IUPAC |
cobalt(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
OZFRTOCPAIDJOH-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


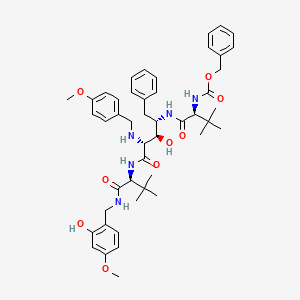


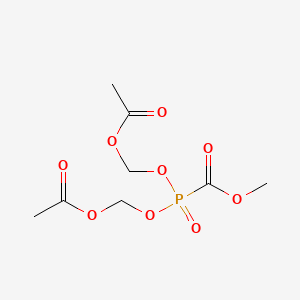
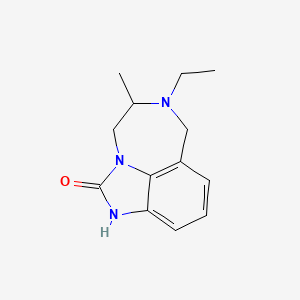


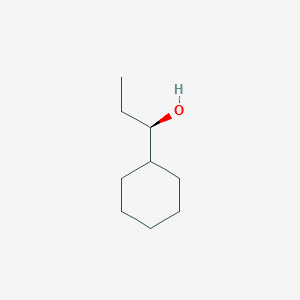



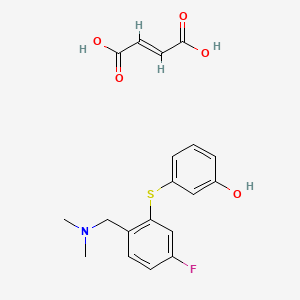
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
